2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol
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Overview
Description
2,2-Dimethyl-6-oxaspiro[45]decan-9-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of the spirocyclic structure with high selectivity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions would vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or hydrocarbon.
Scientific Research Applications
2,2-Dimethyl-6-oxaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its medicinal properties could reveal potential therapeutic uses.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol would depend on its specific application. In general, its effects would be mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Oxaspiro[4.5]decan-9-ol: This compound shares a similar spirocyclic structure but lacks the dimethyl groups.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: Another spiro compound with different functional groups.
3-Oxaspiro[5,5]undecane-2,4-dione: A spiro compound with a different ring size and functional groups.
Uniqueness
2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol is unique due to its specific structure and the presence of dimethyl groups, which can influence its chemical reactivity and potential applications. Its spirocyclic structure also sets it apart from many other compounds, making it an interesting subject for research.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3,3-dimethyl-6-oxaspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C11H20O2/c1-10(2)4-5-11(8-10)7-9(12)3-6-13-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
MNBZSPHXQSNBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)CC(CCO2)O)C |
Origin of Product |
United States |
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